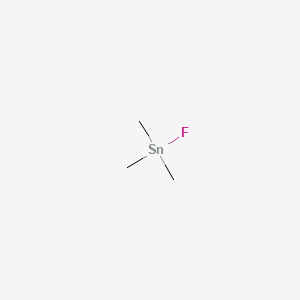

Fluoro(trimethyl)stannane

描述

属性

IUPAC Name |

fluoro(trimethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.FH.Sn/h3*1H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPUUFWMUHDIRL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9FSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472114 | |

| Record name | fluoro(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-60-0 | |

| Record name | fluoro(trimethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Fluoro Trimethyl Stannane

Nucleophilic Substitution Processes

The electrophilic nature of the tin atom in fluoro(trimethyl)stannane makes it susceptible to attack by a variety of nucleophiles. These reactions typically involve the displacement of the fluoride (B91410) ion, a good leaving group, allowing for the formation of new tin-element bonds.

Fluoride Displacement Reactions with Diverse Nucleophiles

The fluoride ion in this compound can be displaced by a range of nucleophiles, making it a valuable precursor for the synthesis of other organotin compounds. While detailed studies with a wide array of nucleophiles are not extensively documented in readily available literature, its role in Stille coupling reactions provides indirect evidence of its reactivity towards organometallic reagents. In these palladium-catalyzed cross-coupling reactions, an organostannane transfers an organic group to an organic halide. Although this compound itself is not the typical organostannane used to transfer a methyl group, the broader context of Stille chemistry highlights the lability of substituents on tin.

S_N2-Type Mechanistic Studies at the Electrophilic Tin Center

The substitution of the fluoride in this compound is generally considered to proceed through a bimolecular nucleophilic substitution (S_N2) type mechanism at the tin center. In this process, the incoming nucleophile attacks the tin atom, leading to a pentacoordinate transition state or intermediate, followed by the departure of the fluoride ion.

Computational studies on related S_N2 reactions at silicon, a neighboring element in the periodic table, have shown that the reaction proceeds via a central reaction barrier. mdpi.com Theoretical and computational analyses of S_N2 reactions involving fluoride as a nucleophile have also been conducted, providing insights into the potential energy surfaces and the effects of solvents on reactivity. sciforum.netresearchgate.net However, specific kinetic and detailed computational studies focused solely on the S_N2 mechanism at the tin center of this compound are not widely reported. General mechanistic investigations of nucleophilic substitution at tin in other organotin halides support the feasibility of an S_N2 pathway.

Role as a Fluorinating Reagent

This compound serves as a mild and effective fluorinating agent for a variety of inorganic and organometallic substrates. The driving force for these reactions is often the formation of a thermodynamically stable metal-fluoride bond and the volatile and stable byproduct, tetramethyltin.

Fluorination of Group 4-6 Metal Chlorides and Main-Group Compounds

This compound has proven to be a valuable reagent for the synthesis of group 4 metal fluoride complexes. It readily reacts with cyclopentadienyl-substituted titanium, zirconium, and hafnium chlorides to afford the corresponding fluoride complexes in high yields. researchgate.net

For example, the reaction of Cp'MCl₃ (where Cp' is a cyclopentadienyl (B1206354) derivative and M = Ti, Zr, Hf) with this compound provides the corresponding trifluoride complexes, Cp'MF₃. researchgate.net Similarly, metallocene dichlorides such as Cp₂TiCl₂ and (C₅Me₅)₂HfCl₂ are smoothly converted to their difluoride counterparts, Cp₂TiF₂ and (C₅Me₅)₂HfF₂, respectively. researchgate.net The reaction of (CpTiClO)₃ with this compound leads to the formation of an eight-membered (CpTiFO)₄ ring. researchgate.net

In the realm of main-group chemistry, this compound has been utilized for the stepwise fluorination of compounds like [MeAlN(2,6-i-Pr₂C₆H₃)]₃. nih.gov

Below is a table summarizing the fluorination of various Group 4 metal chlorides with this compound.

| Starting Material | Product | Yield (%) |

| (η⁵-C₅Me₅)TiCl₃ | (η⁵-C₅Me₅)TiF₃ | High |

| (η⁵-C₅Me₅)ZrCl₃ | (η⁵-C₅Me₅)ZrF₃ | High |

| (η⁵-C₅Me₅)HfCl₃ | (η⁵-C₅Me₅)HfF₃ | High |

| (C₅H₅)₂TiCl₂ | (C₅H₅)₂TiF₂ | High |

| [C₅H₃(Me)(SiMe₃)]₂ZrCl₂ | [C₅H₃(Me)(SiMe₃)]₂ZrF₂ | High |

| (C₅Me₅)₂HfCl₂ | (C₅Me₅)₂HfF₂ | High |

Installation of Actinide Fluoride Bonds

A significant application of this compound is in the synthesis of actinide fluoride complexes. It serves as a mild and selective reagent for installing actinide-fluoride bonds at room temperature. This method has been successfully employed to synthesize a variety of organometallic and inorganic thorium(IV), uranium(IV), and uranium(V) fluoride complexes from their corresponding chloride, bromide, and iodide analogs. figshare.com

Examples of actinide fluoride complexes synthesized using this method include (1,2,4-tBu₃C₅H₂)₂ThF₂, (C₅Me₅)₂U(F)(O-2,6-iPr₂C₆H₃), and (C₅Me₅)₂UF₂(L) where L can be O=PMe₃, O=PPh₃, or O=PCy₃. figshare.com

The following table showcases the versatility of this compound in the synthesis of actinide fluoride compounds.

| Actinide Precursor | Product |

| (1,2,4-tBu₃C₅H₂)₂ThCl₂ | (1,2,4-tBu₃C₅H₂)₂ThF₂ |

| (C₅Me₅)₂U(Cl)(O-2,6-iPr₂C₆H₃) | (C₅Me₅)₂U(F)(O-2,6-iPr₂C₆H₃) |

| (C₅Me₅)₂UCl₂(O=PMe₃) | (C₅Me₅)₂UF₂(O=PMe₃) |

Stereochemical and Regioselective Aspects of Fluorination

While this compound is a valuable fluorinating agent, detailed studies on the stereochemical and regioselective aspects of the fluorination reactions it mediates are not extensively reported. The outcomes of these reactions are often dictated by the substrate and the reaction conditions. The development of stereocontrolled nucleophilic fluorination is an active area of research, with various methods being explored to achieve high enantioselectivity. However, specific examples demonstrating high levels of stereochemical or regiochemical control using this compound as the primary fluorinating agent require further investigation.

Participation in Coupling Reactions

This compound and its related trimethyltin (B158744) derivatives are significant reagents in the field of organic synthesis, particularly in the formation of new carbon-carbon bonds through cross-coupling reactions. The unique reactivity of the tin-carbon bond, modulated by the electronegative fluorine atom, allows for its participation in various catalytic cycles.

Carbon-Carbon Bond Formation in Organic Synthesis

The primary role of organostannanes, including derivatives related to this compound, in carbon-carbon bond formation is exemplified by the Stille coupling reaction. organic-chemistry.orgwikipedia.org This reaction facilitates the coupling of an organostannane with a variety of organic electrophiles, such as halides or triflates, in the presence of a palladium catalyst. wikipedia.org While the Stille reaction typically uses organostannanes with non-transferable alkyl groups (like butyl), systems have been developed where a this compound intermediate plays a crucial role in a catalytic cycle. msu.edu

A notable advancement involves Stille reactions that are catalytic in tin, where this compound is a key intermediate. msu.edu In these protocols, an alkyne first undergoes a palladium-catalyzed hydrostannation. The resulting vinyltin (B8441512) species is then used in situ for a Stille coupling with an organic electrophile. The trimethyltin halide byproduct is subsequently reduced back to a tin hydride to continue the cycle. The use of a fluoride source, such as potassium fluoride, leads to the regeneration of the active tin hydride from a this compound (Me3SnF) intermediate. msu.edu This "Sn-F" approach significantly reduces the amount of tin reagent required, minimizing toxic organotin waste. msu.edu

The versatility of this approach allows for the synthesis of complex organic molecules from various alkynes and electrophiles.

| Alkyne Partner | Electrophile Partner | Catalyst System | Coupled Product | Yield (%) |

|---|---|---|---|---|

| 1-Phenyl-1-propyne | Iodobenzene | Pd₂(dba)₃ / TFP | (Z)-1,2-Diphenyl-1-propene | 81 |

| 1-(4-(tert-Butyldimethylsilyloxy)phenyl)-1-propyne | 4-Iodoanisole | Pd₂(dba)₃ / TFP | (Z)-1-(4-Methoxyphenyl)-2-(4-((tert-butyldimethylsilyl)oxy)phenyl)-1-propene | 75 |

| 3,3-Dimethyl-1-phenyl-1-butyne | Vinyl bromide | Pd₂(dba)₃ / TFP | (Z)-4,4-Dimethyl-2-phenyl-1,3-pentadiene | 66 |

| 1-Cyclohexenylpropyne | Bromobenzene | Pd₂(dba)₃ / TFP | (Z)-1-(1-Cyclohexenyl)-1-phenylpropene | 72 |

| Diphenylacetylene | Benzyl bromide | Pd₂(dba)₃ / TFP | (E)-1,2,3-Triphenylpropene | 62 |

Catalytic Systems and Ligand Effects in Coupling Protocols

The success of coupling reactions involving organostannanes is highly dependent on the catalytic system employed. Palladium complexes are the most common catalysts for Stille-type reactions. wikipedia.org The choice of ligands coordinated to the palladium center and the presence of additives can significantly influence the reaction's efficiency, selectivity, and substrate scope.

Catalytic Systems: The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The catalyst, typically a Pd(0) species, initiates the cycle. Common palladium sources include Pd(PPh₃)₄ and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)). organic-chemistry.orgmsu.edu

Ligand Effects: The ligands stabilize the palladium catalyst and modulate its reactivity. The choice of ligand is crucial and can lead to contradictory results depending on the specific reaction. For instance, in certain rhodium-catalyzed 1,4-additions, chiral diene ligands can enhance yields, whereas bisphosphine ligands like BINAP may hinder reactivity. In palladium-catalyzed Stille couplings, electron-rich and bulky phosphine (B1218219) ligands are often effective. Tri(2-furyl)phosphine (TFP) has been shown to be a successful ligand in hydrostannation/Stille cascade reactions. msu.edu

Additive Effects: Additives can play a crucial role in accelerating the transmetalation step, which is often rate-limiting.

Copper(I) Salts: The addition of copper(I) salts, such as CuI, can have a synergistic effect, particularly in the coupling of vinylstannanes. researchgate.net

Fluoride Ions: Fluoride ions are known to activate organotin reagents. msu.edu In palladium-catalyzed cross-couplings, fluoride can activate chlorophenylstannanes for the transfer of phenyl groups. nih.gov The formation of hypervalent tin species upon coordination with fluoride is believed to facilitate the transfer of the organic group to the palladium center. organic-chemistry.orgnih.gov

| Catalyst/Precursor | Ligand | Additive | Reaction Type | Observed Effect | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Tri(2-furyl)phosphine (TFP) | KF (aq) | Hydrostannation/Stille Cascade | Effective for both inter- and intramolecular couplings. | msu.edu |

| Pd(OAc)₂ | Dabco | None | Stille Cross-Coupling | Provides an efficient catalytic system for coupling with aryl bromides. | organic-chemistry.org |

| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Stille Cross-Coupling | Synergistic effect enhances reaction rate and yield. | organic-chemistry.org |

| Rh-catalyst | Chiral diene ligands | None | 1,4-Addition | Enhances yields in specific Rh-catalyzed additions. | |

| Rh-catalyst | Bisphosphine ligands (e.g., binap) | None | 1,4-Addition | May reduce reactivity compared to diene ligands. |

Photochemical and Radical Induced Transformations

This compound is involved in transformations initiated by light or radical species, particularly in reactions with unsaturated fluorocarbon compounds. These reactions often proceed through distinct mechanistic pathways involving radical intermediates and subsequent elimination steps.

Photochemical Elimination Pathways

Photochemical conditions, typically involving ultraviolet (UV) irradiation, can induce the elimination of this compound from an addition adduct. cdnsciencepub.comresearchgate.net This pathway is observed in the reaction between organotin hydrides, such as trimethyltin hydride, and perfluorovinyl compounds. cdnsciencepub.com

Radical Mechanisms in Reactions with Perfluorovinyl Compounds

There is strong evidence that the reactions of organotin hydrides with perfluorovinyl compounds under UV irradiation proceed via a free-radical mechanism. cdnsciencepub.comresearchgate.netcdnsciencepub.com The process is initiated by the homolytic cleavage of the tin-hydrogen bond in the organotin hydride, generating a trimethyltin radical ((CH₃)₃Sn•). cdnsciencepub.com

The key steps in the mechanism are:

Initiation: UV light promotes the formation of trimethyltin radicals from the corresponding tin hydride.

Propagation: The trimethyltin radical adds to the carbon-carbon double bond of the perfluorovinyl compound. This addition can occur at either carbon of the vinyl group, leading to two possible radical intermediates. cdnsciencepub.comresearchgate.net

Hydrogen Abstraction: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of the tin hydride, forming the final addition product and regenerating a trimethyltin radical to continue the chain reaction. cdnsciencepub.com

Elimination: The addition product, as described previously, can then undergo β-fluorine elimination to form this compound and the corresponding reduced vinyl compound. cdnsciencepub.comresearchgate.net

In the absence of an addition-elimination pathway, extensive reduction of the perfluorovinyl group can occur, with this compound being formed quantitatively from the corresponding hydride. cdnsciencepub.com The complex interplay between addition, elimination, and reduction is highly dependent on the specific substrates and reaction conditions, but the underlying involvement of radical species is a consistent mechanistic feature. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level structure of Fluoro(trimethyl)stannane. By analyzing various nuclei such as ¹H, ¹⁹F, and ¹¹⁹Sn, researchers can gain comprehensive insights into the molecule's connectivity, coordination, and electronic environment.

Proton (¹H) and fluorine-19 (¹⁹F) NMR studies are fundamental in characterizing the organic and fluoro components of the molecule. The ¹H NMR spectrum of the trimethyltin (B158744) moiety is sensitive to factors like sample concentration. rsc.org The chemical shifts of the trimethyltin protons can vary depending on whether the sample is dilute (4–10 mM) or more concentrated (0.3–1.0 M). rsc.org

Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio, which makes it highly responsive to NMR measurements. wikipedia.orgalfa-chemistry.com This high sensitivity, combined with a large chemical shift dispersion, allows for the clear resolution of fluorine signals. wikipedia.orgazom.com For organofluorine compounds, the chemical shifts can span a wide range. wikipedia.org The ¹⁹F chemical shift provides critical information about the electronic environment of the fluoro group. Long-range proton-fluorine coupling constants (e.g., ⁴JHF) can also be resolved using high-resolution NMR techniques.

| Nucleus | Typical Chemical Shift (δ) | Key Observations |

| ¹H (Me₃Sn-) | Concentration-dependent | Resonances shift with varying sample concentrations. rsc.org |

| ¹⁹F (Sn-F) | ~ -150 to -250 ppm | Sensitive to the electronic environment of the Sn-F bond. |

Note: Chemical shift ranges are approximate and can vary with solvent, temperature, and molecular context.

Tin-119 NMR is particularly insightful for determining the coordination number and geometry around the tin atom. researchgate.netbohrium.com The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination environment. rsc.orgbohrium.com For this compound in the solid state, ¹¹⁹Sn NMR data indicate a pentacoordinate tin center, which is consistent with a polymeric, fluorine-bridged structure. researchgate.netuleth.carsc.org This is a significant finding, as the coordination number dictates many of the compound's properties. bohrium.com

The chemical shifts for five-coordinate organotin compounds typically fall in a distinct region compared to their four-coordinate counterparts, allowing for clear differentiation. bohrium.com For instance, five-coordinate triphenyltin (B1233371) compounds with a trigonal bipyramidal geometry show δ(¹¹⁹Sn) values in the range of -180 to -260 ppm, whereas four-coordinate analogues appear between -40 and -120 ppm. bohrium.com

| Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ) | Compound Class Example |

| 4 | -40 to -120 ppm | Four-coordinate triphenyltin(IV) compounds bohrium.com |

| 5 | -180 to -260 ppm | Five-coordinate triphenyltin(IV) compounds bohrium.com |

The solid-state structure of this compound has been extensively investigated using multi-nuclear solid-state Magic Angle Spinning (MAS) NMR experiments. researchgate.netrsc.org These studies, encompassing ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn nuclei, have been crucial in confirming the polymeric nature of the compound, which consists of linear chains with symmetric fluorine bridges. researchgate.netrsc.org This structure holds true for both non-recrystallized and recrystallized forms of the compound. researchgate.netrsc.org

Solid-state ¹¹⁹Sn{¹H} NMR spectra definitively support a pentacoordination environment for the tin atom in both modifications. researchgate.netrsc.org High-resolution solid-state NMR, utilizing techniques like four-channel HFXY capabilities, has been employed to overcome structural ambiguities that can arise from disorder in X-ray crystallography studies. uleth.ca

The analysis of spin-spin coupling constants provides direct evidence of through-bond connectivity. The one-bond coupling constant between tin-119 and fluorine-19, ¹J(¹¹⁹Sn–¹⁹F), is a key parameter. The magnitude of this coupling can be substantial, with reported values for Sn-F bonds ranging from 130 to 2000 Hz. huji.ac.il High-resolution solid-state NMR spectra allow for the unambiguous determination of coupling constants such as ¹J(¹¹⁹Sn–¹⁹F) and ¹J(¹¹⁹Sn–¹³C). uleth.ca

Furthermore, solid-state NMR experiments are uniquely capable of determining the chemical shielding tensors for both ¹⁹F and ¹¹⁹Sn. researchgate.netrsc.org The analysis of MAS spectra as a function of spinning speed, combined with simulation techniques, allows for the precise determination of the ¹¹⁹Sn Chemical Shift Anisotropy (CSA), J anisotropy, and ¹¹⁹Sn-¹⁹F dipolar couplings. uleth.ca These tensor quantities provide detailed three-dimensional information about the electronic environment around the nuclei.

| Parameter | Nuclei Involved | Significance |

| ¹J Coupling | ¹¹⁹Sn – ¹⁹F | Confirms direct Sn-F bond; magnitude reflects bond character. uleth.cahuji.ac.il |

| ¹J Coupling | ¹¹⁹Sn – ¹³C | Confirms direct Sn-C bond in the trimethyl group. uleth.ca |

| ²J Coupling | ¹¹⁹Sn – ¹H | Confirms connectivity to methyl protons. rsc.org |

| Shielding Tensors | ¹¹⁹Sn, ¹⁹F | Provides detailed 3D information on the electronic environment. researchgate.netrsc.org |

| Dipolar Couplings | ¹¹⁹Sn – ¹⁹F | Provides information on the internuclear distance. uleth.ca |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules. For this compound, this is particularly useful for characterizing the tin-fluorine bond.

FTIR spectroscopy is an analytical technique used to identify the molecular structure of a material by measuring its absorbance of infrared light. youtube.com The structure and bonding in this compound can be discussed on the basis of its infrared spectrum. oup.com A key feature in the FTIR spectrum of this compound is the absorption band corresponding to the Sn-F stretching vibration. This vibration is typically observed in the 500–600 cm⁻¹ range. The position and intensity of this band provide information about the strength and nature of the Sn-F bond within the compound's polymeric structure. oup.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Sn-F Stretch | 500 - 600 cm⁻¹ | Characteristic of the tin-fluorine covalent bond. |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy, in conjunction with infrared spectroscopy, serves as a fundamental tool for probing the molecular vibrations of this compound and confirming its structural arrangement. The vibrational modes of the molecule arise from the periodic motions of its constituent atoms, including the stretching and bending of its chemical bonds.

For a molecule like this compound, [(CH₃)₃SnF], the key vibrational modes include:

Sn-C Stretching (ν(Sn-C)): These vibrations correspond to the stretching of the bonds between the tin atom and the carbon atoms of the three methyl groups.

Sn-F Stretching (ν(Sn-F)): This mode relates to the stretching of the tin-fluorine bond. In the solid state, this vibration is influenced by the fluorine-bridged polymeric structure.

CH₃ Deformations: These include symmetric and asymmetric bending, rocking, wagging, and twisting motions of the methyl groups.

C-H Stretching (ν(C-H)): These are the high-frequency stretching vibrations of the carbon-hydrogen bonds within the methyl groups.

X-ray Diffraction Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method has been crucial in understanding its polymeric nature and polymorphism.

Solid-State Structural Reinvestigation of this compound

The solid-state structure of this compound has been the subject of reinvestigation to clarify previous ambiguities. A key study revisited the compound's structure using modern single-crystal X-ray diffraction techniques. This reinvestigation revealed that, contrary to some earlier reports, the compound features symmetrically fluorine-bridged linear chains. This work provided a more accurate and detailed picture of the bonding and coordination environment of the tin atom in the solid state.

Polymorphism and Crystal Packing Analysis

This compound exhibits polymorphism, meaning it can exist in more than one crystal structure. At least three distinct modifications have been identified:

Recrystallized Room-Temperature Phase: When crystallized from hot ethanol, the compound forms an orthorhombic structure belonging to the space group Pnma at room temperature.

Low-Temperature Phase: Upon cooling below -70 °C, this phase undergoes a reversible transition to a different orthorhombic structure with the space group Cmcm.

Precipitated Modification: During its synthesis, this compound initially precipitates as a poorly crystalline modification. Powder X-ray diffraction has shown that this form also consists of linear, symmetrically fluorine-bridged chains but differs from the recrystallized phase in the way these polymeric chains are packed together.

This polymorphic behavior highlights the influence of temperature and preparation method on the final solid-state structure of the compound.

Characterization of Fluorine-Bridged Polymeric Structures

A defining feature of solid this compound is its fluorine-bridged polymeric structure. In both the room-temperature and low-temperature crystalline phases, the (CH₃)₃Sn units are linked into infinite linear chains by bridging fluorine atoms. The reinvestigated crystal structure definitively showed that these fluorine bridges are symmetric, with the tin atom being equidistant from the two neighboring fluorine atoms. This arrangement results in a pentacoordinate environment for each tin atom, which adopts a trigonal bipyramidal geometry. The three methyl groups occupy the equatorial positions, while the two bridging fluorine atoms occupy the axial positions, forming the backbone of the polymer chain.

Table 1: Crystallographic Data for this compound Polymorphs

| Parameter | Room-Temperature Phase | Low-Temperature Phase |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma | Cmcm |

| Temperature | Room Temperature | < -70 °C |

| Coordination Geometry | Trigonal Bipyramidal | Trigonal Bipyramidal |

| Bridging | Symmetric F-bridges | Symmetric F-bridges |

| Structure | Linear Polymeric Chain | Linear Polymeric Chain |

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of tin nuclei. It provides valuable information on oxidation states, coordination numbers, and the nature of chemical bonding.

Investigations of Tin Electronic Environment and Oxidation States

In this compound, the tin atom is in the +4 oxidation state (Sn(IV)). ¹¹⁹Sn Mössbauer spectroscopy confirms this assignment through the measurement of the isomer shift (δ). The isomer shift is sensitive to the s-electron density at the tin nucleus. For Sn(IV) compounds, isomer shifts are typically found in a specific range, distinct from that of Sn(II) compounds.

The spectrum of this compound also exhibits a significant quadrupole splitting (ΔEₐ). Quadrupole splitting arises when the tin nucleus is in a non-spherically symmetric electric field. In this compound, the trigonal bipyramidal geometry around the pentacoordinate tin atom creates a substantial electric field gradient, leading to a large quadrupole splitting value. The observation of strong resonance absorption at room temperature is also indicative of a polymeric structure, as the rigid lattice restricts the motion of the tin atoms.

While specific values for this compound require dedicated studies, data from related tin(IV) halide complexes provide a clear context for interpretation. For instance, the isomer shifts for a series of cis-SnX₄(detu)₂ complexes show a distinct trend, with the fluoride (B91410) analog having the most negative value, consistent with the high electronegativity of fluorine. rsc.org

Table 2: ¹¹⁹Sn Mössbauer Isomer Shift (δ) for Related Tin(IV) Halide Complexes

| Compound | Isomer Shift (δ) (mm s⁻¹) |

|---|---|

| cis-SnF₄(detu)₂ | -0.04 |

| cis-SnCl₄(detu)₂ | 0.62 |

| cis-SnBr₄(detu)₂ | 0.96 |

| cis-SnI₄(detu)₂ | 1.21 |

Data relative to BaSnO₃. Source: J. Chem. Soc., Dalton Trans., 1991, 999-1002. rsc.org

This comparative data illustrates how the isomer shift is a sensitive probe of the electronic environment around the tin nucleus, which is heavily influenced by the nature of the halide bonded to it. The parameters obtained from Mössbauer spectroscopy for this compound are thus fully consistent with an Sn(IV) oxidation state in a pentacoordinate, polymeric fluorine-bridged structure.

Computational Studies and Theoretical Insights into Fluoro Trimethyl Stannane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of molecular systems, and Fluoro(trimethyl)stannane is no exception. DFT calculations provide a theoretical framework for understanding its electronic structure, predicting its spectroscopic parameters, and modeling its chemical behavior.

Electronic Structure Analysis and Molecular Orbital Calculations

DFT calculations allow for a detailed analysis of the electronic structure of this compound, including the energies and compositions of its molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO is expected to have significant contributions from the Sn-C bonds, while the LUMO is likely centered on the tin atom, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Analysis of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO | (Not available) | Sn (5p, 5d), C (2p) |

| HOMO | (Not available) | Sn (5p), C (2p), H (1s) |

Note: The data in this table is illustrative and not based on published computational results.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Coupling Constants)

DFT calculations are instrumental in predicting the nuclear magnetic resonance (NMR) parameters of this compound, such as chemical shifts and spin-spin coupling constants. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can provide insights into the molecule's geometry and bonding.

The accurate prediction of NMR parameters for molecules containing heavy elements like tin requires the inclusion of relativistic effects in the calculations. For this compound, the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn, as well as the various coupling constants (e.g., ¹J(¹¹⁹Sn, ¹³C), ²J(¹¹⁹Sn, ¹H), and ¹J(¹¹⁹Sn, ¹⁹F)), can be computed.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| δ(¹H) (ppm) | (Not available) |

| δ(¹³C) (ppm) | (Not available) |

| δ(¹⁹F) (ppm) | (Not available) |

| δ(¹¹⁹Sn) (ppm) | (Not available) |

| ¹J(¹¹⁹Sn, ¹³C) (Hz) | (Not available) |

| ²J(¹¹⁹Sn, ¹H) (Hz) | (Not available) |

Note: Specific predicted NMR data for monomeric this compound from dedicated computational studies are not widely reported in the literature.

Modeling of Reaction Pathways, Transition States, and Activation Energies

Computational modeling using DFT can map out the potential energy surfaces of chemical reactions involving this compound. This allows for the identification of reaction pathways, the characterization of transition states, and the calculation of activation energies. Such studies are crucial for understanding the mechanisms of reactions where this compound acts as a reagent, for instance, in fluorination reactions or in the synthesis of other organotin compounds.

For example, the reaction of this compound with a Lewis base can be modeled to understand the thermodynamics and kinetics of adduct formation. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, followed by frequency calculations to confirm the nature of the stationary points and to obtain thermodynamic data.

Table 3: Modeled Reaction Parameters for a Hypothetical Reaction of this compound

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

|---|

Note: Detailed computational studies on the reaction pathways of monomeric this compound are not readily found in the surveyed literature.

Relativistic Effects in Heavy Atom Systems (Tin)

Due to the presence of the heavy tin atom, relativistic effects play a significant role in accurately describing the electronic structure and properties of this compound. These effects, which become more pronounced for heavier elements, influence bond lengths, bond energies, and spectroscopic parameters.

Relativistic effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar relativistic effects lead to a contraction of the s and p orbitals and an expansion of the d and f orbitals of the tin atom. Spin-orbit coupling arises from the interaction of the electron's spin with its orbital angular momentum and can have a substantial impact on NMR chemical shifts and coupling constants. Computational studies on organotin compounds have demonstrated that neglecting relativistic effects can lead to significant discrepancies between calculated and experimental values. Therefore, high-level DFT calculations for this compound must incorporate these effects to achieve chemical accuracy.

Theoretical Examination of Bonding and Hypercoordination

The nature of the chemical bonds in this compound, particularly the tin-fluorine bond, and the propensity of the tin atom to exhibit hypercoordination are key aspects that can be illuminated through theoretical studies.

Nature of the Tin-Fluorine Bond and its Influence on Reactivity

The tin-fluorine (Sn-F) bond in this compound is a strong, polar covalent bond. The high electronegativity of fluorine leads to a significant polarization of the bond, with a partial positive charge on the tin atom and a partial negative charge on the fluorine atom. This polarity is a major determinant of the molecule's reactivity. The electrophilic nature of the tin center makes it susceptible to attack by nucleophiles, while the fluoride (B91410) can act as a leaving group in substitution reactions.

Theoretical methods such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature of the Sn-F bond. NBO analysis can quantify the ionic and covalent character of the bond and describe the hybridization of the atomic orbitals involved. QTAIM analysis, based on the topology of the electron density, can characterize the bond path and the properties of the bond critical point, offering a rigorous definition of the bonding interaction.

The strength and polarity of the Sn-F bond also influence the Lewis acidity of the tin center. This compound can act as a Lewis acid, forming adducts with Lewis bases. In the solid state, this Lewis acidity leads to the formation of a polymeric structure where the fluorine atoms of one molecule coordinate to the tin atoms of neighboring molecules, resulting in a five-coordinate environment around the tin. Theoretical studies can model these interactions and quantify the stability of such hypercoordinate structures.

Investigation of Intermolecular Association and Polymeric Behavior

In the solid state, this compound exhibits a distinctive polymeric structure, forming linear chains where planar trimethyltin (B158744) groups are bridged by fluorine atoms. researchgate.netresearchgate.net This arrangement results in a pentacoordinate environment for the tin atom, a key feature that has been the subject of both experimental and theoretical scrutiny. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding the forces that govern this intermolecular association.

The polymeric behavior of this compound is driven by strong intermolecular Sn···F interactions. These interactions are not merely weak van der Waals forces but possess a significant electrostatic component, arising from the high polarity of the Sn-F bond. The fluorine atom of one monomeric unit acts as a Lewis base, donating electron density to the electrophilic tin center of an adjacent molecule, which in turn acts as a Lewis acid. This donor-acceptor interaction leads to the formation of the observed chain structure.

Theoretical calculations have been employed to model oligomers of this compound to quantify the strength of these intermolecular interactions. By calculating the interaction energies between monomeric units, researchers can elucidate the stability of the polymeric chain. These studies often involve geometry optimizations of dimers, trimers, and larger oligomers to determine the equilibrium distances and angles of the Sn-F-Sn bridges. The results of these calculations are crucial for interpreting experimental data from solid-state NMR and X-ray diffraction studies. researchgate.netresearchgate.net

The nature of the intermolecular bonding can be further analyzed using various computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM). This method allows for the characterization of bond critical points and the quantification of the electron density at these points, providing a clear distinction between covalent and closed-shell (ionic or van der Waals) interactions. For Fluoro(trimethyl)staggering, such analyses would confirm the predominantly electrostatic nature of the Sn···F intermolecular bonds.

Comparative Analysis with Analogous Main Group Organofluorides

To better understand the unique properties of this compound, it is instructive to compare it with its lighter main group analogues, namely Fluoro(trimethyl)silane (Me3SiF) and Fluoro(trimethyl)germane (Me3GeF). Computational studies provide a powerful tool for this comparative analysis, allowing for a systematic investigation of trends in bonding, structure, and reactivity down Group 14 of the periodic table.

One of the key parameters for comparison is the Lewis acidity of the central metal atom. The fluoride ion affinity (FIA), which is the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion in the gas phase, is a common theoretical measure of Lewis acidity. Computational calculations of FIAs for Me3SnF, Me3GeF, and Me3SiF would reveal the trend in electrophilicity of the central atom. It is generally expected that the Lewis acidity increases down the group (Si < Ge < Sn) due to the increasing size and polarizability of the central atom, which makes it a better acceptor for the fluoride ion.

A comparative analysis of the electronic structure and bonding in these compounds can be performed using DFT calculations. Key parameters that can be compared are bond lengths, bond dissociation energies, and atomic charges.

| Compound | M-C Bond Length (Å) | M-F Bond Length (Å) | Calculated Dipole Moment (Debye) |

| Fluoro(trimethyl)silane (Me3SiF) | ~1.85 | ~1.60 | Data not available |

| Fluoro(trimethyl)germane (Me3GeF) | ~1.95 | ~1.75 | Data not available |

| This compound (Me3SnF) | ~2.15 | ~1.95 | Data not available |

Note: The bond lengths are approximate values derived from typical M-C and M-F bond lengths in related compounds and are intended for comparative purposes. Precise calculated values would be obtained from specific computational studies.

The increasing M-C and M-F bond lengths down the group are a direct consequence of the larger atomic radii of Ge and Sn compared to Si. The polarity of the M-F bond is also a critical factor. While fluorine is the most electronegative element, the electronegativity of the Group 14 element decreases down the group (Si > Ge > Sn). This trend influences the ionic character of the M-F bond, which in turn affects the strength of the intermolecular interactions. The greater ionic character of the Sn-F bond in this compound contributes significantly to its pronounced polymeric behavior in the solid state, a feature that is not as prominent in its silicon and germanium counterparts under similar conditions.

Computational studies can also provide insights into the molecular orbitals of these compounds, revealing differences in the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The LUMO is typically centered on the main group metal and its energy is indicative of the molecule's ability to accept electrons, thus correlating with its Lewis acidity. A comparative analysis of the HOMO-LUMO gaps can also provide information about the relative kinetic stability of these molecules.

常见问题

Q. What spectroscopic techniques are recommended for characterizing Fluoro(trimethyl)stannane, and what critical data points should researchers prioritize?

To characterize this compound, employ FTIR and multinuclear NMR spectroscopy :

- FTIR : Identify Sn-F stretching vibrations in the 500–600 cm⁻¹ range, as observed in stannane derivatives like SnH₄ .

- ¹H/¹⁹F NMR : The ¹⁹F chemical shift (δ ~200–300 ppm) confirms the fluoro group’s electronic environment. Long-range H-F coupling constants (e.g., ⁴JHF) can be resolved using high-resolution NMR, similar to α-fluoro amide studies .

- 119Sn NMR : Provides insights into the tin coordination environment (δ typically –200 to –400 ppm for organotin fluorides).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on analogous organotin compounds:

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods due to acute toxicity (Skin Irrit. Category 2) .

- Incompatibilities : Avoid strong oxidizers and moisture. Refer to SDS for specific hazards (e.g., UN 3261 for tributyl derivatives) .

- Emergency Procedures : Rinse exposed skin/eyes immediately and seek medical attention .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity and electronic structure?

Density Functional Theory (DFT) is pivotal for:

- Electronic Structure : Calculate molecular orbitals to identify nucleophilic (Sn center) and electrophilic (F) sites.

- NMR Predictions : Simulate ¹⁹F chemical shifts and coupling constants (e.g., ⁴JHF) using solvent-inclusive models, as validated in α-fluoro amides .

- Reaction Pathways : Model ligand-exchange reactions or catalytic cycles (e.g., Rh-catalyzed additions) to compare activation energies .

Software Recommendations : Gaussian (with def2-TZVP basis sets for Sn) or ORCA, incorporating relativistic effects for heavy atoms .

Q. How should researchers address contradictory catalytic activity data in Rh-catalyzed reactions involving this compound?

Contradictions often arise from ligand or solvent effects:

- Ligand Screening : Chiral diene ligands (e.g., (R,R)-Bn-nbd*) enhance yields in Rh-catalyzed 1,4-additions, whereas bisphosphine ligands (e.g., binap) may reduce reactivity .

- Mechanistic Studies : Conduct kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps.

- Control Experiments : Test ligand-free conditions to isolate Sn-mediated pathways.

- Computational Validation : Compare transition-state energies for different ligand systems .

Q. What strategies resolve discrepancies between experimental and computational data for this compound derivatives?

- Model Refinement : Include relativistic corrections and solvent effects (e.g., PCM for methanol) in DFT calculations .

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, functionals) to assess their impact on Sn-F bond length or NMR shift predictions.

- Experimental Replication : Verify purity via GC-MS or elemental analysis, as impurities (e.g., tributyl derivatives) may skew results .

- Collaborative Triangulation : Combine synthetic, spectroscopic, and computational data, as demonstrated in H-F coupling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。